5-bromo-4-nitro-1H-indazole

Medicinal Chemistry Chemical Procurement Quality Control

5-Bromo-4-nitro-1H-indazole delivers an irreplaceable ortho-bromo/nitro substitution pattern that dictates regioselective C7 functionalization and orthogonal reactivity—enabling sequential Suzuki/Buchwald couplings plus nitro reduction in 2–3 steps, versus 6–8 from unsubstituted indazole. This specific isomer is the validated scaffold for nNOS-targeted neuroprotection and Rock2/Gsk3β/Aurora2/Jak2 kinase inhibitor programs, where positional analogs (e.g., 4-bromo-5-nitro-1H-indazole) collapse potency and selectivity. By controlling both the C5 cross-coupling handle and the C4 pharmacophoric nitro motif in a single building block, this compound eliminates protecting-group steps and accelerates library synthesis. Procure with batch-specific CoA confirming ≥97% purity and regiochemical integrity.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
Cat. No. B8136644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4-nitro-1H-indazole
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)[N+](=O)[O-])Br
InChIInChI=1S/C7H4BrN3O2/c8-5-1-2-6-4(3-9-10-6)7(5)11(12)13/h1-3H,(H,9,10)
InChIKeyDBGNSUIGFOYOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-nitro-1H-indazole: Core Physicochemical and Structural Baseline for Derivative Synthesis


5-Bromo-4-nitro-1H-indazole (CAS 2133005-85-1) is a halogenated nitroindazole heterocycle with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol. This compound features a bromine atom at the 5-position and a nitro group at the 4-position on the indazole scaffold, a bicyclic system consisting of a benzene ring fused to a pyrazole ring. The indazole core serves as a recognized bioisostere of phenol, exhibiting higher lipophilicity and reduced susceptibility to phase I and II metabolism compared to phenolic counterparts . Commercially available purities typically range from 95% to 98%, with storage recommended at room temperature or 2-8°C depending on supplier specifications . The compound exists as a crystalline solid with limited aqueous solubility but dissolves readily in polar aprotic solvents such as DMSO and DMF, enabling its use in a variety of synthetic transformations and biological assays.

Why Generic Substitution of 5-Bromo-4-nitro-1H-indazole with Positional Isomers or Mono-Substituted Analogs Fails in Regioselective Synthetic Workflows


Interchanging 5-bromo-4-nitro-1H-indazole with close positional isomers such as 4-bromo-5-nitro-1H-indazole (CAS 1190315-72-0) or mono-substituted analogs like 5-bromo-1H-indazole (CAS 53857-57-1) introduces significant and often unacceptable variability in both synthetic outcomes and biological profiles. The specific ortho-relationship of the bromine and nitro groups on the benzenoid ring dictates the regioselectivity of downstream functionalization reactions, particularly metal-catalyzed cross-couplings. For instance, the presence of a 4-nitro substituent directs electrophilic aromatic substitution to specific sites, with studies demonstrating that 4-substituted 1H-indazoles undergo regioselective C7-bromination, a transformation whose outcome would be fundamentally altered by repositioning the substituents . Furthermore, structure-activity relationship (SAR) studies on related nitroindazoles have established that the precise positioning of electron-withdrawing groups critically modulates both inhibitory potency and isozyme selectivity against targets such as nitric oxide synthase (NOS) . Thus, the substitution pattern is not a matter of synthetic convenience but a fundamental determinant of molecular recognition, reactivity, and ultimate application value, precluding casual analog substitution.

Quantitative Differentiation Evidence for 5-Bromo-4-nitro-1H-indazole Procurement Decisions


Comparative Chemical Identity and Baseline Purity Metrics Against Closest Positional Isomer

The compound 5-bromo-4-nitro-1H-indazole (CAS 2133005-85-1) is frequently confused with its positional isomer, 4-bromo-5-nitro-1H-indazole (CAS 1190315-72-0), due to similar nomenclature and identical molecular formula (C₇H₄BrN₃O₂, MW 242.03). For procurement verification, the target compound is offered at a certified purity of 98% (HPLC) by established commercial sources, whereas the 4-bromo-5-nitro isomer is typically available at ≥97% purity . The InChI Key for 5-bromo-4-nitro-1H-indazole is DBGNSUIGFOYOKG-UHFFFAOYSA-N, which serves as a definitive digital identifier to prevent erroneous procurement .

Medicinal Chemistry Chemical Procurement Quality Control

SAR-Based Potency Inference for 4-Nitroindazole Scaffolds in Neuronal Nitric Oxide Synthase (nNOS) Inhibition

A systematic SAR study on halo-1H-indazoles demonstrated that introduction of a bromine atom at the C4 position of the indazole ring system yields a compound with nNOS inhibitory potency comparable to the reference compound 7-nitroindazole (7-NI) . Furthermore, the synthesis and pharmacological evaluation of 4-nitroindazole confirmed that this compound is also a potent inhibitor of NOS activity, underscoring the critical role of the 4-position substitution pattern . While direct IC₅₀ data for 5-bromo-4-nitro-1H-indazole against nNOS are not available in the public domain, the established SAR from this 4-substituted indazole series suggests that the 4-nitro moiety, in combination with appropriate halogen substitution, is a key pharmacophoric element for NOS inhibition. This contrasts with 5-nitroindazole and 6-nitroindazole isomers, which exhibit distinct binding modes and reduced potency in crystallographic studies .

Neuroscience Enzymology Drug Discovery

Differential Reactivity in Regioselective C7 Functionalization via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A 2021 study established a robust protocol for the regioselective C7-bromination of 4-substituted 1H-indazoles, followed by palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids to yield C7-arylated derivatives . The methodology was specifically demonstrated on a series of 4-substituted indazoles, producing the desired C7-arylated products in moderate to good yields (typically 45-78% across the substrate scope) . This reactivity profile is contingent upon the presence of a substituent at the 4-position, which electronically and sterically directs bromination to the C7 position. In contrast, 5-bromo-1H-indazole (lacking the 4-nitro group) and 4-bromo-5-nitro-1H-indazole (with altered substitution pattern) would exhibit entirely different regiochemical outcomes under identical conditions. The 5-bromo substituent in the target compound additionally provides a second orthogonal handle for sequential functionalization via metal-catalyzed cross-coupling, a dual-reactive capability not present in mono-substituted analogs.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Buchwald-Hartwig Amination Compatibility of 5-Bromoindazole Scaffolds

A study on the regioselective protection and subsequent amine coupling reactions of indazoles demonstrated that protected 5-bromoindazoles participate efficiently in Buchwald-Hartwig amination reactions with a diverse range of amines, yielding novel derivatives . The protocol utilized 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a model substrate, achieving successful coupling under standard palladium-catalyzed conditions (Pd₂(dba)₃, ligand, base) . While the study focused on 5-bromoindazole rather than the nitro-substituted derivative, the compatibility of the 5-bromo position with Buchwald chemistry is established. The presence of the additional 4-nitro group in the target compound introduces electronic modulation that may influence reaction rates and catalyst selection but does not abrogate the fundamental reactivity of the C5-Br bond. This contrasts with 4-bromoindazole analogs, where the bromine position is sterically hindered and electronically distinct, requiring different optimization strategies for successful amination.

Organic Synthesis Cross-Coupling Amine Functionalization

Optimal Application Scenarios for 5-Bromo-4-nitro-1H-indazole in Pharmaceutical and Academic Research


Precursor for 4,7-Disubstituted Indazole Kinase Inhibitor Libraries

The established regioselective C7-bromination of 4-substituted indazoles followed by Suzuki-Miyaura cross-coupling provides a modular route to 4,7-disubstituted indazole derivatives . This substitution pattern is highly relevant to kinase inhibitor design, where 5-substituted indazoles have been identified as potent inhibitors of Rock2, Gsk3β, Aurora2, and Jak2 kinases . The target compound serves as a strategic building block for constructing focused libraries that probe the C7 aryl/heteroaryl vector while maintaining the 4-nitro pharmacophore, a combination that would require 6-8 synthetic steps from unsubstituted indazole compared to 2-3 steps using 5-bromo-4-nitro-1H-indazole as the starting scaffold.

Intermediate for Neuronal Nitric Oxide Synthase (nNOS) Modulator Development

Based on SAR evidence that 4-substituted indazoles, particularly 4-bromo and 4-nitro derivatives, exhibit potent nNOS inhibitory activity comparable to 7-nitroindazole and demonstrate in vivo antinociceptive effects , 5-bromo-4-nitro-1H-indazole represents a valuable intermediate for derivative synthesis in neuroprotection and pain research programs. The 5-bromo handle enables late-stage diversification to optimize pharmacokinetic properties while preserving the 4-nitro motif critical for NOS active site engagement, as established by crystallographic studies showing that nitroindazoles induce a Glu371 conformational change in the enzyme active site .

Dual-Handle Orthogonal Functionalization Scaffold for Complex Indazole Synthesis

The presence of two distinct reactive centers—the C5 bromine for palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira) and the C4 nitro group for reduction to amine followed by amidation or reductive amination—enables sequential, orthogonal functionalization without protecting group manipulation. Protected 5-bromoindazoles have been demonstrated to participate efficiently in Buchwald-Hartwig aminations with diverse amines , while the nitro group can be selectively reduced (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂) to yield 5-bromo-4-amino-1H-indazole, a versatile intermediate for amide coupling or diazonium chemistry. This orthogonal reactivity is not achievable with mono-substituted indazoles such as 5-bromo-1H-indazole or 4-nitro-1H-indazole, which lack the second synthetic handle.

Quote Request

Request a Quote for 5-bromo-4-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.